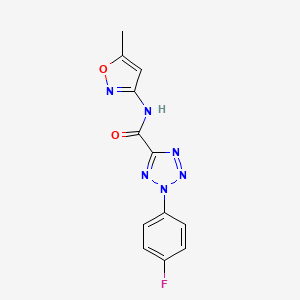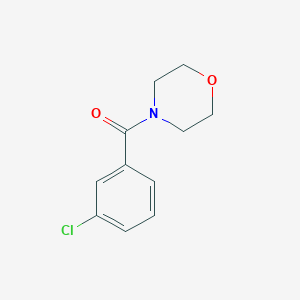![molecular formula C23H21N3O3S B2785031 N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide CAS No. 899964-58-0](/img/structure/B2785031.png)
N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as MPTP or Mitochondrial Permeability Transition Pore inhibitor. MPTP has been found to have a wide range of applications in the field of scientific research, particularly in the study of mitochondrial dysfunction and its role in various diseases.
Mecanismo De Acción
MPTP works by inhibiting the opening of the mitochondrial permeability transition pore, which is a channel that regulates the exchange of ions and molecules between the mitochondria and the cytosol. The opening of this pore results in the release of pro-apoptotic factors and the collapse of the mitochondrial membrane potential, which ultimately leads to cell death. By inhibiting the opening of this pore, MPTP prevents the release of these factors and maintains the mitochondrial membrane potential, thereby preventing cell death.
Biochemical and Physiological Effects
MPTP has been found to have several biochemical and physiological effects. It has been shown to improve mitochondrial function, reduce oxidative stress, and decrease inflammation. MPTP has also been found to protect against cell death and apoptosis in various cell types, including neurons and cardiomyocytes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MPTP in lab experiments is its specificity for inhibiting the mitochondrial permeability transition pore. This allows researchers to study the effects of this specific pathway on various diseases and cellular processes. Additionally, MPTP is relatively easy to synthesize and has a long shelf life.
One limitation of using MPTP in lab experiments is its potential toxicity. MPTP has been found to be toxic at high concentrations, which can limit its use in certain experiments. Additionally, MPTP may have off-target effects on other cellular pathways, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research on MPTP. One area of interest is the development of more potent and specific inhibitors of the mitochondrial permeability transition pore. Additionally, researchers are exploring the use of MPTP as a therapeutic target for various diseases, including neurodegenerative diseases and ischemia-reperfusion injury. Finally, there is interest in investigating the role of MPTP in aging and age-related diseases.
Métodos De Síntesis
The synthesis of MPTP involves several steps. Firstly, 6-methoxybenzo[d]thiazole-2-amine is reacted with 2-bromoacetophenone to form 6-methoxybenzo[d]thiazol-2-yl)-2-phenylacetamide. This intermediate is then reacted with pyridine-2-carboxaldehyde to form N-(6-methoxybenzo[d]thiazol-2-yl)-3-(pyridin-2-ylmethyl)propanamide. Finally, this compound is reacted with phenoxyacetic acid to form N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide, which is the final product.
Aplicaciones Científicas De Investigación
MPTP has been found to have a wide range of applications in scientific research. It has been used to study mitochondrial dysfunction in various diseases, including Parkinson's disease, Alzheimer's disease, and ischemia-reperfusion injury. MPTP has also been used to study the role of mitochondrial permeability transition pore in cell death and apoptosis. Additionally, MPTP has been used to investigate the effects of various drugs on mitochondrial function.
Propiedades
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-28-19-10-11-20-21(15-19)30-23(25-20)26(16-17-7-5-6-13-24-17)22(27)12-14-29-18-8-3-2-4-9-18/h2-11,13,15H,12,14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHGSSLZKCBWBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)CCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2784948.png)
![2-[3-(2-Ethoxyphenoxy)-4-oxochromen-7-yl]oxyacetic acid](/img/structure/B2784950.png)

![4-methanesulfonyl-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2784956.png)
![3-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2784957.png)

![2,5-Dimethyl-1-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]pyrrole-3-carbaldehyde](/img/structure/B2784959.png)

![9-(3,5-dimethylphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2784963.png)

![Methyl 3-[(2-{[2-({2-[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B2784967.png)


![2-chloro-6-fluoro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2784971.png)